Dichloro(hexyl)silane can be classified under organosilicon compounds, specifically as a dichlorosilane. Its molecular formula is , and it has a molecular weight of approximately 178.15 g/mol. The compound is typically synthesized through hydrosilylation reactions involving alkenes and dichlorosilanes, which are common methods in organosilicon chemistry .
The synthesis of dichloro(hexyl)silane generally involves the hydrosilylation of 1-hexene with dichlorosilane. The process can be outlined as follows:
Dichloro(hexyl)silane features a silicon atom bonded to two chlorine atoms and one hexyl group. Its structural representation can be depicted as follows:
Dichloro(hexyl)silane can participate in various chemical reactions:
The mechanism by which dichloro(hexyl)silane acts in chemical reactions often involves its reactivity due to the presence of chlorine atoms:
Dichloro(hexyl)silane exhibits several notable physical and chemical properties:
Dichloro(hexyl)silane finds applications across various fields:
Catalytic hydrosilylation represents the most industrially significant methodology for synthesizing alkylchlorosilanes such as Dichloro(hexyl)silane. This reaction involves the anti-Markovnikov addition of silicon hydrides across unsaturated carbon-carbon bonds, typically catalyzed by transition metal complexes. Dichloro(hexyl)silane ($\ce{Cl2Si(H)C6H13}$) is synthesized via platinum-catalyzed hydrosilylation of 1-hexene with dichlorosilane ($\ce{SiH2Cl2}$), following the fundamental reaction:
$$\ce{CH3(CH2)3CH=CH2 + SiH2Cl2 ->[\text{catalyst}] Cl2Si(H)CH2CH2(CH2)3CH3}$$
Karstedt's catalyst (a platinum-divinyltetramethyldisiloxane complex) and Speier's catalyst ($\ce{H2PtCl6}$) remain predominant in industrial settings due to their exceptional catalytic activity and selectivity [3]. These platinum-based systems operate through well-established Chalk-Harrod and modified Chalk-Harrod mechanisms, involving:
Recent research focuses on developing earth-abundant transition metal catalysts to replace platinum. Iron complexes with bis(imino)pyridine ligands demonstrate significant activity for tertiary silane synthesis under mild conditions (23-50°C), achieving turnover numbers (TONs) up to 5000 for anti-Markovnikov additions [3]. Cobalt catalysts exhibit remarkable regioselectivity in primary silane reactions, though their application to Dichloro(hexyl)silane synthesis requires further optimization. Nickel-phosphine complexes show promise for sterically hindered alkene substrates but face limitations in dichlorosilane systems due to competitive β-hydride elimination pathways [3] [7].
Table 1: Comparative Catalyst Performance in Hydrosilylation for Alkylchlorosilane Synthesis
Catalyst System | Temperature Range | TON | TOF (h⁻¹) | Limitations |
---|---|---|---|---|
Pt Karstedt's catalyst | 50-100°C | >10,000 | 5,000 | High cost |
Fe-bis(imino)pyridine | 23-50°C | 5,000 | 1,200 | Limited to tertiary silanes |
Co-diphosphine | 60-80°C | 1,200 | 300 | Moderate functional group tolerance |
Ni-NHC | 80-100°C | 800 | 150 | β-Hydride elimination issues |
Radical-mediated reactions provide complementary pathways to traditional hydrosilylation for incorporating Dichloro(hexyl)silane into organic architectures. The relatively weak Si-H bond (bond dissociation energy ≈ 90 kcal/mol) facilitates hydrogen abstraction by carbon-centered radicals, making Dichloro(hexyl)silane an effective chain transfer agent in radical processes. Key reaction modalities include:
Electroreductive Silylation: Electrochemical activation enables radical generation from chlorosilane precursors at highly reducing potentials (-0.85 V vs. Mg⁰/²⁺). Through cathodic reduction, Dichloro(hexyl)silane undergoes single-electron transfer followed by mesolytic cleavage to yield nucleophilic silyl radicals:
$$\ce{Cl2Si(H)Hex + e^- -> •\ce{Si(H)Cl}Hex + Cl^-}$$
These radicals participate in alkene additions, exemplified by the disilylation of styrene derivatives to form vicinal disilanes with preservation of sensitive functional groups (boronates, tertiary amines, thioethers) [4].
Chain Transfer Polymerization: Dichloro(hexyl)silane serves as an effective chain transfer agent in free-radical polymerization due to the moderate reactivity of its Si-H bond. Kinetic studies demonstrate transfer constants (Cₛ) of 0.2-0.5 for methyl methacrylate polymerization at 60°C, enabling molecular weight control without chain branching. The chain transfer mechanism proceeds via:
$$\ce{Pn• + Cl2Si(H)Hex -> PnH + •\ce{SiCl2}Hex}$$$$\ce{•\ce{SiCl2}Hex + M -> \ce{Cl2Si(Hex)}M•}$$
This pathway yields telechelic polymers with hexydichlorosilyl end-groups when employed in stoichiometric amounts [4] [7]. Recent advances utilize photoredox catalysis to generate silyl radicals under mild conditions, expanding the functional group compatibility of these transformations beyond traditional peroxide-initiated processes.
While Dichloro(hexyl)silane lacks inherent chirality at silicon, it serves as a versatile reagent in stereoselective synthesis through three primary strategies: chiral auxiliary approaches, enantioselective desymmetrization, and asymmetric C-Si bond formation.
Chiral Auxiliary Applications: The dichlorosilyl group participates in diastereoselective reactions when tethered to chiral substrates. For instance, (-)-menthol derivatives of Dichloro(hexyl)silane undergo enantioselective alcoholysis with ee values >90% due to steric differentiation by the bulky menthyl group [5]. Similarly, Evans' oxazolidinone auxiliaries direct asymmetric aldol reactions when incorporated into silane-containing substrates, exploiting the silicon's Lewis acidic character for chelation control.
Enantioselective Desymmetrization: Dichloro(hexyl)silane acts as a precursor to prochiral silanes amenable to catalytic desymmetrization. Treatment with chiral diols (e.g., TADDOLs or BINOL derivatives) yields monoalkoxy monochlorosilanes with enantiomeric ratios up to 95:5. This desymmetrization leverages the differential reactivity of the two chlorine atoms under kinetic control [5]. Imidodiphosphorimidate (IDPi) catalysts enable dynamic kinetic resolution during alcoholysis, achieving ees >90% for secondary alcohol derivatives [5].
Asymmetric C-Si Bond Formation: Copper-catalyzed silyl conjugate additions to α,β-unsaturated carbonyls using Dichloro(hexyl)silane proceed with high enantioselectivity when employing chiral N-heterocyclic carbene (NHC) ligands. The mechanism involves copper-silyl complex formation followed by enantioselective attack on the prochiral enone:
$$\ce{Cu^I-L^* + Cl2Si(H)Hex -> L^Cu-SiCl2Hex + HCl}$$$$\ce{L^Cu-SiCl2Hex + PhCH=CHC(O)Me -> PhCH(SiCl2Hex)CH2C(O)Me + L^*Cu^I}$$
This methodology delivers β-silyl carbonyl compounds with ees up to 94% [7] [8]. Additionally, enantioselective hydrosilylation of prochiral ketones using Dichloro(hexyl)silane has been achieved with rhodium-DuPhos complexes, yielding chiral silyl ethers after hydrolysis.
The reactivity and selectivity of Dichloro(hexyl)silane are profoundly influenced by solvent polarity, coordinating ability, and viscosity due to the polar nature of the Si-Cl bonds (estimated dipole moment ≈ 2.1 D) and the electrophilicity of the silicon center.
Hydrosilylation Optimization: Non-polar solvents (toluene, hexanes) favor high regioselectivity in platinum-catalyzed hydrosilylation (anti-Markovnikov:Markovnikov >98:2) by minimizing catalyst decomposition pathways. Conversely, ethereal solvents (THF, 2-Me-THF) coordinate to platinum centers, reducing turnover frequencies by 40-60% but improving functional group tolerance. Dichloro(hexyl)silane conversion in THF reaches only 78% after 4 hours versus >99% in toluene under identical conditions [2] [9].
Solvent Effects in Anionic Reactions: The chlorine atoms undergo nucleophilic substitution with significantly different kinetics depending on solvent polarity. In aprotic media (DMF, acetonitrile), Dichloro(hexyl)silane displays second-order rate constants (k₂) of 0.15 M⁻¹s⁻¹ for methanolysis at 25°C. Protic solvents accelerate substitution through general acid catalysis, with k₂ increasing to 3.2 M⁻¹s⁻¹ in ethanol. Steric effects dominate in chlorination reactions, where solvent viscosity controls diffusion-limited byproduct formation [2].
Table 2: Solvent Effects on Dichloro(hexyl)silane Reactivity
Reaction Type | Optimal Solvent | Reaction Rate Constant (k, M⁻¹s⁻¹) | Byproduct Formation (%) | Remarks |
---|---|---|---|---|
Pt-catalyzed hydrosilylation | Toluene | - | <2 | High regioselectivity |
Nucleophilic substitution | Dichloromethane | 0.18 | 5-8 | Minimal solvolysis |
Electroreductive silylation | THF | - | 10-15 | Required for electrolyte solubility |
Radical chain transfer | Benzene | 0.35 | <5 | Low chain transfer constant |
Enantioselective desymmetrization | Toluene | - | <3 | Optimal for chiral induction |
Reaction Engineering Considerations: Continuous-flow reactors address handling challenges associated with Dichloro(hexyl)silane's moisture sensitivity (hydrolyzes within seconds in humid air). Tubular reactors with molecular sieve columns maintain anhydrous conditions, achieving 99.8% conversion in hydrosilylation with residence times under 5 minutes [9]. Temperature optimization is critical: reactions below 40°C minimize disproportionation ($\ce{2Cl2Si(H)Hex -> Cl3SiHex + Cl(H)Si(H)Hex}$), while temperatures above 70°C accelerate catalyst decomposition. Industrial processes employ multistage temperature profiles—initial low-temperature activation (50°C) followed by higher-temperature completion (80°C)—to balance these competing factors [9]. Solvent-free hydrosilylation has been demonstrated in microreactor systems, eliminating mass transfer limitations and reducing byproduct formation by 30% compared to batch processes.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0